molecular formula C12H7BrClF2NOS B13489280 3-(4-Bromophenyl)-1-(2-chloro-1,3-thiazol-4-yl)-1,1-difluoropropan-2-one

3-(4-Bromophenyl)-1-(2-chloro-1,3-thiazol-4-yl)-1,1-difluoropropan-2-one

Cat. No.: B13489280
M. Wt: 366.61 g/mol
InChI Key: KODHMGTXDSYGEK-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-1-(2-chloro-1,3-thiazol-4-yl)-1,1-difluoropropan-2-one is a synthetic organic compound that features a bromophenyl group, a chlorothiazolyl group, and a difluoropropanone moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-1-(2-chloro-1,3-thiazol-4-yl)-1,1-difluoropropan-2-one typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Bromophenyl Intermediate: Starting with a bromobenzene derivative, various functional groups can be introduced through electrophilic aromatic substitution.

    Thiazole Ring Formation: The thiazole ring can be synthesized via cyclization reactions involving thiourea and α-haloketones.

    Coupling Reactions: The bromophenyl and thiazole intermediates can be coupled using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Introduction of Difluoropropanone:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the difluoropropanone moiety.

    Reduction: Reduction reactions could target the bromophenyl group or the thiazole ring.

    Substitution: The bromine and chlorine atoms make the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups in place of the halogens.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, compounds with similar structures have been investigated for their potential as pharmaceuticals, particularly as antimicrobial or anticancer agents. The presence of the thiazole ring and halogenated phenyl group suggests potential bioactivity.

Industry

In industry, such compounds might be used in the development of new materials, including polymers and advanced coatings, due to their chemical stability and reactivity.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, disrupting normal cellular processes. The molecular targets could include proteins involved in cell signaling or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromophenyl)-1-(2-chlorophenyl)-1,1-difluoropropan-2-one
  • 3-(4-Bromophenyl)-1-(2-chloro-1,3-thiazol-4-yl)-1,1-difluoropropan-2-ol

Uniqueness

The unique combination of the bromophenyl, chlorothiazolyl, and difluoropropanone groups in 3-(4-Bromophenyl)-1-(2-chloro-1,3-thiazol-4-yl)-1,1-difluoropropan-2-one sets it apart from similar compounds. This unique structure could result in distinct chemical reactivity and biological activity, making it a compound of interest for further research and development.

Properties

Molecular Formula

C12H7BrClF2NOS

Molecular Weight

366.61 g/mol

IUPAC Name

3-(4-bromophenyl)-1-(2-chloro-1,3-thiazol-4-yl)-1,1-difluoropropan-2-one

InChI

InChI=1S/C12H7BrClF2NOS/c13-8-3-1-7(2-4-8)5-10(18)12(15,16)9-6-19-11(14)17-9/h1-4,6H,5H2

InChI Key

KODHMGTXDSYGEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)C(C2=CSC(=N2)Cl)(F)F)Br

Origin of Product

United States

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